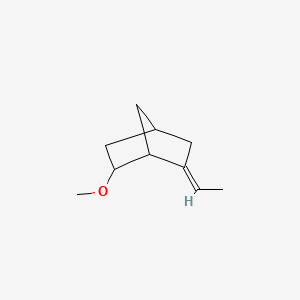
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is an organic compound with a unique bicyclic structure. This compound is part of the bicycloheptane family, which is known for its rigid and strained ring system. The presence of the ethylidene and methoxy groups adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with norbornene or its derivatives.
Addition Reactions: The ethylidene group can be introduced via an addition reaction using ethylidene derivatives.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, often using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of various substituted bicycloheptanes.
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its strained ring system.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The ethylidene and methoxy groups contribute to its reactivity and ability to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo(2.2.1)heptane, 2-ethylidene-1,7,7-trimethyl-: Similar structure but with additional methyl groups.
Bicyclo(2.2.1)heptane, 2-ethyl-: Lacks the methoxy group.
Bicyclo(2.2.1)heptane, 2-methyl-: Contains a methyl group instead of an ethylidene group.
Uniqueness
Bicyclo(2.2.1)heptane, 2-ethylidene-6-methoxy- is unique due to the presence of both the ethylidene and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
31996-77-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2E)-2-ethylidene-6-methoxybicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16O/c1-3-8-4-7-5-9(8)10(6-7)11-2/h3,7,9-10H,4-6H2,1-2H3/b8-3+ |
InChI-Schlüssel |
HRHAZTMGWPVYGF-FPYGCLRLSA-N |
Isomerische SMILES |
C/C=C/1\CC2CC1C(C2)OC |
Kanonische SMILES |
CC=C1CC2CC1C(C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)

![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)

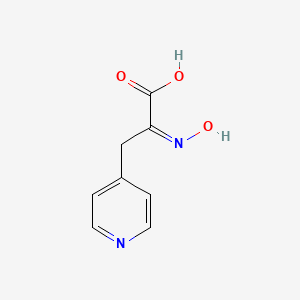
![[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12641631.png)
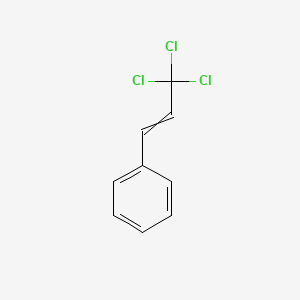
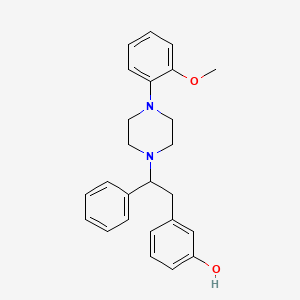
![2-[4-(4-Amino-6-methylpyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B12641650.png)
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
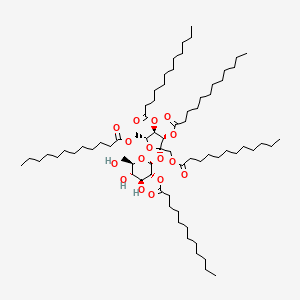
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)

